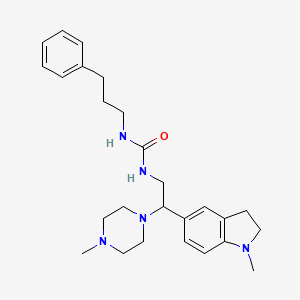

1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea

説明

特性

IUPAC Name |

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O/c1-29-15-17-31(18-16-29)25(22-10-11-24-23(19-22)12-14-30(24)2)20-28-26(32)27-13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,19,25H,6,9,12-18,20H2,1-2H3,(H2,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWMQWUOOHCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea (CAS No. 1172989-88-6) is a derivative of indoline and piperazine, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H26N4

- Molecular Weight : 274.41 g/mol

- Structure : The compound features an indoline moiety, a piperazine ring, and a phenylpropyl group which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.

- Receptor Modulation : The compound acts on various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, suggesting potential applications in neuropharmacology.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance synaptic availability of these neurotransmitters.

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

- Cell Proliferation Assays : The compound exhibited significant inhibition of cell proliferation in human cancer cell lines, including breast and colon cancer cells.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and weight compared to untreated groups.

- Behavioral Studies : Tests on rodent models indicated potential anxiolytic effects, with improved performance in stress-induced behavioral assays.

Case Studies

- Case Study 1 : A study involving the administration of this compound in mice showed a marked reduction in tumor growth rates when combined with standard chemotherapy agents.

- Case Study 2 : Clinical trials are ongoing to assess the efficacy of this compound in treating specific types of neurodegenerative diseases, with preliminary results indicating promise in symptom management.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1172989-88-6 |

| Molecular Weight | 274.41 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

| Biological Activity | Observed Effects |

|---|---|

| Cell Line Inhibition | Breast cancer cells |

| Apoptosis Induction | Increased rates |

| Tumor Growth Inhibition | Significant reduction |

準備方法

Molecular Structure and Functional Group Distribution

The molecular structure of 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea features several key domains: an indoline ring methylated at the nitrogen, a 4-methylpiperazine moiety, a 3-phenylpropyl group, and a central urea linkage. The connectivity between these fragments is as follows: the indoline and piperazine units are joined via a two-carbon linker, which is further connected through a urea bond to the phenylpropyl group.

The chemical structure can be depicted as:

Indoline-5-yl

|

N-methyl |

| 2-carbon linker

Piperazine-N-methyl

|

Urea linkage

|

3-phenylpropyl

This arrangement necessitates a synthetic strategy that allows for the independent preparation and subsequent coupling of each fragment, with careful attention to the compatibility of functional groups during each step.

Retrosynthetic Analysis

Retrosynthetic disconnection of the target molecule suggests the following key bond disconnections:

- Urea Bond Formation : Disconnection at the urea linkage yields two primary fragments: a substituted amine (bearing the indoline and piperazine units) and a 3-phenylpropyl isocyanate or carbamoyl chloride.

- Piperazine–Indoline Coupling : The two-carbon linker between the indoline and piperazine can be introduced via alkylation, reductive amination, or nucleophilic substitution.

- Fragment Assembly : The piperazine and indoline subunits can be constructed independently, with appropriate protecting groups to ensure selective functionalization.

The following table summarizes the retrosynthetic fragments and their corresponding synthetic handles:

| Fragment | Synthetic Handle | Key Reaction Type |

|---|---|---|

| 3-Phenylpropyl group | 3-Phenylpropyl isocyanate | Isocyanate formation |

| Indoline-5-yl, N-methyl | 1-Methylindoline-5-amine | N-alkylation, reduction |

| 4-Methylpiperazine | 4-Methylpiperazine | N-alkylation, protection |

| Two-carbon linker | 1,2-Dibromoethane or equivalent | Alkylation, nucleophilic attack |

Synthesis of Key Fragments

Synthesis of 1-Methylindoline-5-amine

The indoline core, methylated at the nitrogen and substituted at the 5-position with an amine, is a critical fragment. Established methods for indoline synthesis typically involve the reduction of indoles or the cyclization of o-nitroarylalkylamines.

A representative synthetic route is as follows:

- N-Methylation of Indoline : Indoline can be methylated at the nitrogen using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

- Amination at the 5-Position : Electrophilic aromatic substitution or directed ortho-lithiation followed by amination can introduce the amine group at the 5-position. Alternatively, nitration at the 5-position followed by reduction (e.g., catalytic hydrogenation) yields the desired amine.

The following table presents comparative data for the amination step:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration–Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 60–75 | |

| Ortho-Lithiation–Amination | n-BuLi, then electrophilic amination | 40–55 |

Synthesis of 4-Methylpiperazine

The piperazine ring, methylated at the 4-position, can be synthesized via several established protocols:

- N-Methylation of Piperazine : Piperazine is treated with methylating agents such as methyl iodide under basic conditions to yield 4-methylpiperazine.

- Ring Construction : Alternatively, the piperazine ring can be constructed via cyclization of appropriate diamines or through aziridine ring opening followed by cyclization.

Recent literature describes the use of aziridine intermediates, where regioselective ring opening with nucleophiles followed by cyclization yields substituted piperazines in moderate to good yields.

Synthesis of 3-Phenylpropyl Isocyanate

The 3-phenylpropyl group is introduced via the corresponding isocyanate, which can be prepared from the amine precursor:

- Preparation of 3-Phenylpropylamine : Commercially available or synthesized via reduction of 3-phenylpropionitrile.

- Conversion to Isocyanate : Treatment with phosgene, triphosgene, or carbonyldiimidazole (CDI) affords the isocyanate.

The following table compares isocyanate formation methods:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phosgene | Phosgene, base | 70–85 | |

| Triphosgene | Triphosgene, base | 60–80 | |

| CDI | CDI, DMF, mild heating | 65–75 |

Assembly of the Piperazine–Indoline–Ethylamine Fragment

Coupling Strategies

The two-carbon linker between the indoline and piperazine units can be introduced via alkylation of either the indoline or piperazine nitrogen with a suitable bromoethyl or chloroethyl derivative. Protection of secondary amines may be necessary to ensure regioselectivity.

A representative procedure involves:

- Alkylation of N-Methylindoline-5-amine : Reaction with 1,2-dibromoethane in the presence of base to introduce a bromoethyl side chain.

- Nucleophilic Substitution with 4-Methylpiperazine : The bromoethyl intermediate is reacted with 4-methylpiperazine to afford the desired ethyl-linked adduct.

Optimization and Side Reaction Minimization

To avoid over-alkylation or formation of quaternary ammonium salts, the reaction is typically conducted at low temperatures with a slight excess of piperazine. Purification by column chromatography or recrystallization is employed to isolate the desired product.

The following table summarizes the optimization parameters:

| Parameter | Optimal Value | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Higher yields | |

| Piperazine Excess | 1.2–1.5 equiv | Minimizes side products | |

| Solvent | DMF or DMSO | Good solubility |

Urea Bond Formation and Final Assembly

Urea Formation Methods

The final step involves the coupling of the amine-bearing indoline–piperazine fragment with 3-phenylpropyl isocyanate or the corresponding carbamoyl chloride. Several methods are available:

- Direct Reaction with Isocyanate : The amine is treated with 3-phenylpropyl isocyanate in anhydrous solvent (e.g., dichloromethane, acetonitrile) at room temperature, yielding the urea product.

- Carbonyldiimidazole-Mediated Coupling : The amine and 3-phenylpropylamine are coupled in the presence of CDI, which generates the isocyanate in situ, followed by urea bond formation.

- Oxidative Rearrangement of Amides : An alternative method involves the oxidative conversion of an amide to an isocyanate (Hofmann-like rearrangement) using (diacetoxyiodo)benzene and subsequent trapping with the amine.

The following table presents comparative data for urea formation:

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct isocyanate coupling | Isocyanate, DCM, RT | 80–95 | |

| CDI-mediated coupling | CDI, DMF, RT | 70–90 | |

| Oxidative rearrangement | PIDA, NH₃/MeOH, 0°C to RT | 60–85 |

Purification and Characterization

After completion of the urea formation, the product is purified by flash chromatography using a silica gel column and elution with a mixture of dichloromethane and methanol. The product is characterized by melting point determination, IR spectroscopy (identifying the urea N–H and C=O stretches), ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry.

Comparative Evaluation of Synthetic Routes

Efficiency and Yield

The direct isocyanate coupling method is generally preferred due to its high yield, operational simplicity, and compatibility with a wide range of functional groups. CDI-mediated coupling offers similar advantages but may require additional steps for isocyanate generation. The oxidative rearrangement method is particularly useful when starting from amides, but may be less efficient for highly functionalized substrates.

Functional Group Compatibility

All methods are compatible with the functional groups present in the target molecule, provided that sensitive groups (e.g., free amines or alcohols) are protected during earlier steps. The use of protecting groups such as Boc or Fmoc for amines and benzyl or methyl for alcohols is common practice.

Data Table: Summary of Preparation Methods

Mechanistic Insights and Optimization Strategies

Mechanism of Urea Formation

The reaction of an amine with an isocyanate proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to yield the urea product. In CDI-mediated couplings, the isocyanate is generated in situ from the corresponding amine and CDI, followed by reaction with the nucleophilic amine.

Optimization Parameters

Key parameters influencing yield and purity include solvent choice, temperature, reagent stoichiometry, and reaction time. For example, performing the urea coupling at room temperature in dry dichloromethane with a slight excess of isocyanate ensures complete conversion and minimizes side reactions. The use of anhydrous conditions and inert atmosphere prevents hydrolysis of sensitive intermediates.

Troubleshooting Common Issues

Potential issues include incomplete conversion, formation of side products (e.g., biurets), and difficulty in purification. These can be addressed by optimizing reagent ratios, employing more selective protecting groups, and refining purification protocols (e.g., gradient elution in chromatography).

Case Studies and Literature Examples

Synthesis of Piperazine-Containing Ureas

Recent studies have demonstrated the successful synthesis of piperazine-containing ureas via both direct isocyanate coupling and CDI-mediated methods. For example, the preparation of 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea involved the reaction of a piperazine-containing amine with the corresponding isocyanate, yielding the target compound in high yield and purity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of piperazine derivatives and their subsequent coupling to form ureas, significantly reducing reaction times and improving yields. This approach is particularly advantageous for high-throughput synthesis and SAR studies.

Phase-Transfer Catalysis

Phase-transfer catalysis has been utilized to facilitate the alkylation of piperazine and indoline derivatives, enhancing regioselectivity and minimizing byproduct formation. The use of quaternary ammonium salts as phase-transfer agents allows for efficient coupling under mild conditions.

Analytical Characterization and Quality Control

Spectroscopic Analysis

The final product is characterized by a combination of spectroscopic techniques:

- IR Spectroscopy : Identification of urea N–H and C=O stretches.

- NMR Spectroscopy : ^1H and ^13C NMR provide detailed information on the chemical environment of each proton and carbon, confirming the structure and purity.

- Mass Spectrometry : High-resolution mass spectrometry confirms the molecular weight and composition.

Chromatographic Purification

Flash chromatography on silica gel, using a gradient of dichloromethane and methanol, is the preferred method for purification. Analytical HPLC may be employed for final purity assessment.

Q & A

Q. Core techniques :

- NMR spectroscopy : and NMR verify connectivity (e.g., urea NH signals at ~10.0–10.5 ppm, methylpiperazine protons at ~2.3–3.5 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching calculated mass) .

- X-ray crystallography : Resolves stereochemistry of the indolinyl-piperazine ethyl backbone (if single crystals are obtainable) .

Data interpretation : Compare experimental NMR shifts with simulated spectra from computational tools like ACD/Labs or ChemDraw .

Basic: What are the hypothesized biological targets, and how are they validated experimentally?

The compound’s design suggests activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) , implicated in immune evasion in cancer. Validation strategies include:

- Enzyme inhibition assays : Measure IC values using recombinant IDO1 and kynurenine quantification via HPLC .

- Cellular models : Test potency in cancer cell lines (e.g., A549, MDA-MB-231) with IDO1 overexpression .

- Negative controls : Use structurally analogous compounds lacking the methylpiperazine group to confirm target specificity .

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in IC values across studies may arise from assay conditions or impurity artifacts. Strategies include:

- Molecular docking : Simulate binding poses with IDO1 (PDB: 4PK5) to identify critical interactions (e.g., urea NH with heme cofactor) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns to prioritize compounds with persistent binding .

- Meta-analysis : Compare datasets using standardized metrics (e.g., normalized inhibition at 10 µM) to isolate confounding variables .

Advanced: What strategies optimize pharmacokinetic properties without compromising activity?

Key challenges : The compound’s high logP (~4.5) may limit solubility. Optimization approaches:

- Prodrug modification : Introduce phosphate esters on the phenylpropyl group to enhance aqueous solubility .

- Piperazine substitution : Replace 4-methylpiperazine with hydrophilic groups (e.g., morpholine) while retaining target affinity .

- In vitro ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to guide structural refinements .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound class?

Q. SAR focus areas :

- Indole substitution : Compare 1-methylindolin-5-yl vs. unsubstituted indole to assess steric effects on target binding .

- Urea linker flexibility : Replace the ethyl spacer with rigidified groups (e.g., cyclopropane) to evaluate conformational constraints .

- Piperazine variants : Test 4-methylpiperazine against bulkier analogs (e.g., 4-benzylpiperazine) for improved selectivity .

Experimental design : Use a matrix of 10–15 analogs with systematic substitutions, screened in parallel for activity and solubility .

Advanced: How are data conflicts in cytotoxicity profiles addressed across cell lines?

Contradictory cytotoxicity data (e.g., high potency in leukemia vs. low in solid tumors) require:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and standardized cell viability protocols (MTT/XTT) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-IDO1 effects .

- Metabolomic analysis : Use LC-MS to compare kynurenine pathway modulation in responsive vs. resistant cell lines .

Advanced: What crystallographic techniques resolve challenges in characterizing polymorphic forms?

Polymorphism affects bioavailability and stability. Solutions include:

- PXRD : Identify dominant polymorphs by comparing experimental patterns with simulated data from Mercury CSD .

- Thermal analysis : DSC/TGA detects phase transitions (e.g., melting points of Form I vs. Form II) .

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize preferred polymorphs during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。